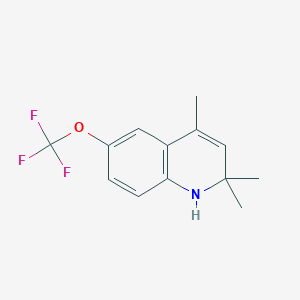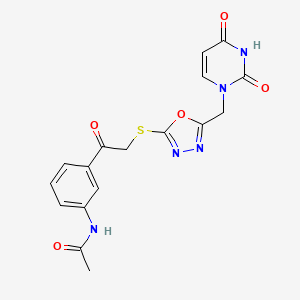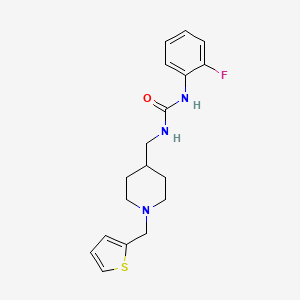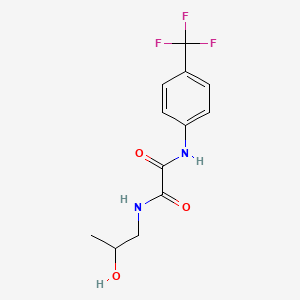
1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a urea derivative that has a complex molecular structure and unique properties that make it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Characterization
Novel Pyridine and Naphthyridine Derivatives Synthesis : Abdelrazek et al. (2010) explored the synthesis of novel compounds involving thiophene and furan units, which could offer a basis for understanding the synthetic routes and potential chemical behaviors of similar thiophene and furan substituted ureas (Abdelrazek et al., 2010).
Characterization and Computational Studies : Alabi et al. (2020) synthesized and characterized urea and thiourea derivatives, highlighting their antibacterial and antifungal activities. This study provides insight into the potential bioactivity of thiophene and furan substituted ureas (Alabi et al., 2020).
Biological Activities
Anti-microbial Activity and Cytotoxicity : Shankar et al. (2017) synthesized novel urea derivatives and evaluated their anti-microbial activity and cytotoxicity, offering a perspective on the potential bioactivity of structurally related urea compounds (Shankar et al., 2017).
Cytokinin-like Activity : Ricci and Bertoletti (2009) discussed urea derivatives displaying cytokinin-like activity, which is crucial for plant cell division and differentiation. This suggests potential agricultural applications for similar compounds (Ricci & Bertoletti, 2009).
Chemical Reactivity and Applications
Ethynylation of Heterocycles : Sobenina et al. (2014) reported on the ethynylation of furan and thiophene derivatives, providing insights into the chemical reactivity of such compounds and their potential use in synthetic organic chemistry (Sobenina et al., 2014).
Anion Interaction Studies : Boiocchi et al. (2004) investigated the interaction of urea derivatives with various anions, revealing the complexation behavior and potential sensor applications for similar compounds (Boiocchi et al., 2004).
properties
IUPAC Name |
1-thiophen-2-yl-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c17-14(16-13-2-1-6-20-13)15-8-11-3-4-12(18-11)10-5-7-19-9-10/h1-7,9H,8H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGQQSHRAAUFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-benzyl-3-methyl-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2584412.png)
![1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde](/img/structure/B2584413.png)





![1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-propylurea](/img/structure/B2584424.png)
![(2Z)-2-(benzenesulfonyl)-3-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B2584426.png)
![4,6-Dimethyl-2-[[5-propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2584428.png)
![Methyl 4-({[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}methyl)benzoate](/img/structure/B2584429.png)
![(5S,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/no-structure.png)